Architectural and Reactive Profiling of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine in Medicinal Chemistry
Architectural and Reactive Profiling of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a candidate. 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (CAS: 1016697-40-7) represents a highly specialized, orthogonally functionalized building block. The pyridazine core serves as a versatile bioisostere for phenyl or pyridyl rings, offering enhanced aqueous solubility and unique hydrogen-bonding vectors.
This whitepaper provides an in-depth technical analysis of this molecule. We deconstruct its physicochemical properties, map its electronic topology to explain its reactivity, and provide self-validating experimental workflows for its functionalization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.
Structural & Physicochemical Data
The molecular architecture of 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine is defined by a push-pull electronic system. The C6 position is substituted with an electron-donating, sterically demanding tetrahydro-2H-pyran (THP) methoxy ether, while the C3 position bears an electron-withdrawing chlorine atom. This asymmetry perfectly primes the C3 position for selective functionalization .
Table 1: Quantitative Physicochemical Properties
| Property | Value / Descriptor | Causality & Structural Impact |
| Chemical Name | 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine | Core scaffold for late-stage diversification. |
| CAS Registry Number | 1016697-40-7 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C10H13ClN2O2 | Balances sp2 aromaticity with sp3 aliphatic character. |
| Molecular Weight | 228.675 g/mol | Low molecular weight, ideal for fragment-based or lead-oriented synthesis. |
| Computed LogP | ~1.8 - 2.2 | Optimal lipophilicity for passive membrane permeability. |
| H-Bond Donors | 0 | Absence of donors prevents non-specific off-target binding. |
| H-Bond Acceptors | 4 (N, N, O, O) | Enables bidentate coordination in kinase hinge regions. |
| Topological Polar Surface Area | ~44.0 Ų | Well within the limit (<90 Ų) for blood-brain barrier (BBB) penetration. |
Mechanistic Reactivity Profile
The reactivity of this scaffold is governed by the profound electron deficiency of the 1,2-diazine (pyridazine) ring. The adjacent nitrogen atoms exert a strong inductive and resonance-withdrawing effect.
Because the C6 position is occupied by the THP-methoxy group—which donates electron density via oxygen lone-pair resonance—the electrophilicity of the ring is heavily localized at the C3 carbon bearing the chlorine atom. This electronic polarization dictates that the molecule will readily undergo SNAr with nucleophiles and oxidative addition with transition metals, without risking off-target ring cleavage or competing reactions at C6 .
SNAr mechanism of 3-chloro-6-(THP-methoxy)pyridazine with an amine.
Self-Validating Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in quality control (QC) checkpoints.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines
Objective: Displace the C3-chlorine with a primary or secondary amine to generate a 3-amino-6-(THP-methoxy)pyridazine derivative.
Causality of Reagents:
-
Solvent: 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP). Dioxane is preferred for reactions up to 100 °C due to ease of removal. NMP is utilized for highly sterically hindered amines requiring temperatures up to 150 °C.
-
Base: N,N-Diisopropylethylamine (DIPEA). A non-nucleophilic base is strictly required to scavenge the generated HCl without competing with the target amine for the electrophilic C3 center.
Step-by-Step Methodology:
-
Charge a microwave-safe vial with 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (1.0 equiv, e.g., 0.5 mmol).
-
Add the desired amine nucleophile (1.5 equiv) and DIPEA (2.5 equiv).
-
Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration).
-
Seal the vial and heat at 110 °C for 4–12 hours (conventional heating) or 150 °C for 30 minutes (microwave irradiation).
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify via flash column chromatography (typically using a gradient of 0–10% Methanol in Dichloromethane).
Self-Validation & QC Checkpoints:
-
In-Process Control (TLC): Monitor the reaction using UV light (254 nm). The starting material will appear as a distinct high-Rf spot. Successful conversion is validated by the disappearance of this spot and the emergence of a highly polar, UV-active product spot.
-
Mass Spectrometry (LC-MS): The starting material exhibits a characteristic 3:1 isotopic pattern at m/z 229/231[M+H]⁺ due to the ³⁵Cl/³⁷Cl isotopes. Validation is achieved when this signal is entirely replaced by the exact mass of the amine adduct, lacking the chlorine isotope pattern.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Construct a C-C bond at the C3 position using an aryl or heteroaryl boronic acid .
Causality of Reagents:
-
Catalyst: Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is critical for electron-deficient pyridazines that are otherwise prone to unwanted protodehalogenation side reactions.
-
Base: K₂CO₃ (aqueous). A mild inorganic base efficiently activates the boronic acid to form the reactive boronate species without causing hydrolytic cleavage of the sensitive THP-methoxy ether.
Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C3 position.
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask, combine 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (1.0 equiv), the aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Evacuate and backfill the flask with Argon three times to remove oxygen.
-
Add degassed 1,4-dioxane and 2.0 M aqueous K₂CO₃ (3.0 equiv).
-
Stir the biphasic mixture vigorously at 90 °C for 16 hours.
-
Cool the mixture, dilute with Ethyl Acetate, and wash with brine. Extract the aqueous layer, dry the combined organic phases over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
Self-Validation & QC Checkpoints:
-
¹H NMR Spectroscopy: The starting pyridazine core exhibits two distinct, coupled doublet signals (C4-H and C5-H) in the aromatic region (typically ~7.0–7.5 ppm). Successful cross-coupling is validated by a downfield shift of the C4-H proton due to the deshielding effect of the newly attached aryl ring, accompanied by the appearance of the new aryl proton signals.
Strategic Applications in Drug Design
The integration of the THP-methoxy group onto the pyridazine core is not merely a synthetic convenience; it is a deliberate pharmacophoric strategy.
-
Metabolic Stability: Unlike simple methoxy or ethoxy groups, which are rapidly cleaved by cytochrome P450 enzymes (e.g., O-dealkylation), the bulky THP ring provides steric shielding, extending the in vivo half-life of the molecule.
-
Receptor Fit: The sp³-rich nature of the THP ring allows it to project into deep, hydrophobic sub-pockets within kinase active sites or GPCR allosteric sites, increasing target residence time.
By utilizing 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine as a foundational scaffold, medicinal chemists can rapidly generate libraries of highly soluble, metabolically robust, and structurally complex drug candidates.
References
-
Title: Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Source: National Center for Biotechnology Information (PMC) URL: [Link]

